molecular formula C14H16N6O2S B4554024 N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4554024
M. Wt: 332.38 g/mol
InChI Key: ADQOUFSJOPJWDL-UHFFFAOYSA-N
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Description

N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide is 332.10554495 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have explored the synthesis and biological evaluation of sulfonamide-containing derivatives, including those similar to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide, for their ability to inhibit specific biological targets such as cyclooxygenase-2 (COX-2) enzymes. These studies involve extensive structure-activity relationship (SAR) work to identify potent and selective inhibitors, highlighting the compound's role in developing new therapeutic agents (Penning et al., 1997).

Antimicrobial and Antitubercular Agents

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies have been conducted to understand the potential mechanisms of action against specific microbial targets, such as Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A). These studies suggest the compound's relevance in addressing infectious diseases and its potential as a lead molecule for further investigations into antimicrobial and antitubercular therapies (Shingare et al., 2022).

Carbonic Anhydrase Inhibition

The compound and its derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in various biochemical processes. These studies have highlighted the potential of such compounds in developing new inhibitors with specific biological activities, offering insights into their therapeutic applications beyond their initial scope (Bülbül et al., 2008).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, demonstrating the compound's versatility in forming heterocyclic compounds with potential biological activity. These efforts underline the scientific interest in developing approaches for the preparation of sulfonamides of polynuclear heterocyclic compounds, which could have significant implications in medicinal chemistry and drug development (Komshina et al., 2020).

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-2-19-10-13(8-16-19)23(21,22)18-14-15-11-20(17-14)9-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOUFSJOPJWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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